REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1(O)[C:17]2[CH:16]=[C:15]([F:18])[CH:14]=[CH:13][C:12]=2[C:11]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2)=[O:4].S(Cl)([Cl:22])=O>>[CH3:1][O:2][C:3]([C:5]1([Cl:22])[C:17]2[CH:16]=[C:15]([F:18])[CH:14]=[CH:13][C:12]=2[C:11]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2)=[O:4]
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Name
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2-fluoro-9-hydroxy-9H-fluorene-9-carboxylic acid methyl ester
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Quantity
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4 g
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Type
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reactant
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Smiles
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COC(=O)C1(C2=CC=CC=C2C=2C=CC(=CC12)F)O
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Name
|
|
Quantity
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50 mL
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed 3 h
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Duration
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3 h
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Type
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CUSTOM
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Details
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After the thionyl chloride was removed on the rotavapor
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Type
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DISSOLUTION
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Details
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the material was redissolved in 50 mL benzene
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Type
|
CUSTOM
|
Details
|
the benzene then evaporated
|
Type
|
CUSTOM
|
Details
|
to remove trace thionyl chloride
|
Type
|
CUSTOM
|
Details
|
The crude product, 4.3 g (100%), was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1(C2=CC=CC=C2C=2C=CC(=CC12)F)Cl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |